2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide
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Description
2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C16H21N3O2S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.13544809 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-methoxyamphetamine, have been found to act as potent and selective serotonin releasing agents . They bind to alpha receptors to mediate these effects .
Mode of Action
For instance, organic amines are generally protected through carbamate bond mediated cappings . The nearly orthogonal 2-methoxyphenyl group could disrupt the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .
Biochemical Pathways
The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional feature that could influence various biochemical pathways .
Pharmacokinetics
Some compounds with similar structures have shown an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .
Result of Action
Based on the properties of similar compounds, it can be inferred that it may have a significant impact on the serotonin levels in the body, potentially influencing mood and behavior .
Action Environment
The stability of the urea linkage under various conditions suggests that it may be resistant to changes in the environment .
Properties
IUPAC Name |
2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-12(2)18-15(20)11-22-16-17-8-9-19(16)10-13-6-4-5-7-14(13)21-3/h4-9,12H,10-11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZQWTPCLCJQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=CN1CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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